F-chemotactische Peptide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

For-Nle-Leu-Phe-Nle-Tyr-Lys-OH hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung in Studien zur Peptidsynthese eingesetzt.

Biologie: Untersucht die Rolle von Formylpeptidrezeptoren in der Immunantwort.

Medizin: Erforscht potenzielle therapeutische Anwendungen bei der Modulation von Immunantworten.

Industrie: Wird bei der Entwicklung von diagnostischen Tests und Forschungsreagenzien eingesetzt

Wirkmechanismus

For-Nle-Leu-Phe-Nle-Tyr-Lys-OH übt seine Wirkung aus, indem es an den Formylpeptidrezeptor (FPR) auf der Oberfläche von Neutrophilen bindet. Diese Bindung löst eine Signalkaskade aus, die zur Chemotaxis von Neutrophilen zum Ort der Infektion oder Entzündung führt. Die beteiligten molekularen Zielstrukturen und Pfade umfassen:

FPR-Aktivierung: Bindung an FPR aktiviert die G-Protein-gekoppelte Rezeptor-Signalgebung.

Signaltransduktion: Aktivierung von nachgeschalteten Signalwegen, einschließlich Phospholipase C und Proteinkinase C.

Chemotaxis: Gerichtete Migration von Neutrophilen zum Ort der Infektion

Wirkmechanismus

Target of Action

The primary target of the F-chemotactic peptide, also known as For-Nle-Leu-Phe-Nle-Tyr-Lys-OH or N-Formyl-nle-leu-phe-nle-tyr-lys, is the actin in neutrophils . Actin is a protein that forms microfilaments, which are part of the cell’s cytoskeleton. The F-chemotactic peptide induces actin assembly in neutrophils, leading to changes in the cell’s shape and movement .

Mode of Action

The F-chemotactic peptide interacts with its target, the actin in neutrophils, by inducing actin polymerization . This process involves the joining of actin monomers to form a polymer chain, which leads to an increase in F-actin content. This increase correlates with an increase in the rate of cellular locomotion . The rate of actin polymerization is the same for different concentrations of the F-chemotactic peptide, and this process can be inhibited by cytochalasin D .

Biochemical Pathways

The F-chemotactic peptide affects the actin polymerization pathway in neutrophils . This pathway is crucial for cell movement and shape changes. After the peptide stimulates the cells, there is a rapid actin polymerization that is maximal at 45 seconds. Subsequently, the F-actin depolymerizes to an intermediate F-actin content 5-10 minutes after stimulation .

Pharmacokinetics

The pharmacokinetics of therapeutic peptides like the F-chemotactic peptide involve processes affecting drug absorption, distribution, metabolism, and excretion . These properties impact the bioavailability of the peptide, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The action of the F-chemotactic peptide results in changes in the F-actin content, distribution, and cell shape . After stimulation, there is a rapid increase in F-actin content, which correlates with an increase in the rate of cellular locomotion . The cells are rounded and F-actin is diffusely distributed 45 seconds after stimulation. Ten minutes after stimulation, the cell is polarized and F-actin is focally distributed .

Action Environment

The action, efficacy, and stability of the F-chemotactic peptide can be influenced by various environmental factors. For instance, the rate of actin polymerization and depolymerization, as well as the maximum and steady-state F-actin content, are dose-dependent This means that the concentration of the F-chemotactic peptide in the environment can affect its action on the target cells

Safety and Hazards

No special measures are required for handling “N-Formyl-nle-leu-phe-nle-tyr-lys”. After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints. The product generally does not irritate the skin. After eye contact, the opened eye should be rinsed for several minutes under running water. If symptoms persist after swallowing, a doctor should be consulted .

Zukünftige Richtungen

The future directions of “N-Formyl-nle-leu-phe-nle-tyr-lys” research could involve further exploration of its interaction with its receptors on nonmyeloid cells, including human endothelial cells, vascular smooth muscle cells, and bronchial cells . Additionally, more research could be conducted on its potential applications in the medical field, given its full biological activity and potent chemoattractant properties .

Biochemische Analyse

Biochemical Properties

The F-chemotactic peptide is known to interact with various enzymes, proteins, and other biomolecules. It is recognized by the formyl peptide receptor 1 (FPR1), which is primarily responsible for the detection of short peptides bearing N-formylated methionine (fMet) that are characteristic of protein synthesis . The interaction of the F-chemotactic peptide with these receptors triggers a series of biochemical reactions, leading to the activation of the immune response .

Cellular Effects

The F-chemotactic peptide has significant effects on various types of cells and cellular processes. It is known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can stimulate the migration of neutrophils, a type of white blood cell, towards sites of inflammation .

Molecular Mechanism

The F-chemotactic peptide exerts its effects at the molecular level through several mechanisms. It binds to specific G protein-coupled receptors on these cells, thereby directing the inflammatory response to sites of bacterial invasion . This binding interaction triggers a cascade of intracellular events, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the F-chemotactic peptide change over time. Studies have shown that the peptide induces a rapid actin polymerization in neutrophils, which is maximal at 45 seconds after stimulation. Subsequently, the F-actin depolymerizes to an intermediate F-actin content 5-10 minutes after stimulation .

Dosage Effects in Animal Models

The effects of the F-chemotactic peptide vary with different dosages in animal models. While specific studies on the F-chemotactic peptide are limited, it is generally observed that the effects of such peptides can exhibit threshold effects and may lead to toxic or adverse effects at high doses .

Transport and Distribution

It is known that peptides can interact with various transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

It is known that peptides can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von For-Nle-Leu-Phe-Nle-Tyr-Lys-OH erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die schrittweise Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess beinhaltet:

Kupplung: Jede Aminosäure wird unter Verwendung von Aktivierungsmitteln wie Carbodiimiden an die wachsende Kette gekoppelt.

Entschützung: Temporäre Schutzgruppen an den Aminosäuren werden entfernt, um den nächsten Kupplungsschritt zu ermöglichen.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt

Industrielle Produktionsverfahren

Die industrielle Produktion von For-Nle-Leu-Phe-Nle-Tyr-Lys-OH folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig verwendet, um die Effizienz und Konsistenz zu verbessern. Der Prozess umfasst:

Automatische SPPS: Einsatz von automatisierten Synthesizern zur Rationalisierung der Kupplungs- und Entschützungsschritte.

Reinigung: Hochleistungsflüssigchromatographie (HPLC) wird zur Reinigung des Peptids verwendet.

Qualitätskontrolle: Analytische Verfahren wie Massenspektrometrie und HPLC werden eingesetzt, um die Reinheit und Identität des Peptids zu gewährleisten

Analyse Chemischer Reaktionen

Arten von Reaktionen

For-Nle-Leu-Phe-Nle-Tyr-Lys-OH unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Tyrosinrest kann oxidiert werden, um Dityrosin zu bilden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Aminosäurederivate und Kupplungsmittel wie Carbodiimide

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Peptide, reduzierte Peptide und substituierte Analoga mit veränderter biologischer Aktivität .

Vergleich Mit ähnlichen Verbindungen

For-Nle-Leu-Phe-Nle-Tyr-Lys-OH ist unter den Formylpeptiden einzigartig aufgrund seiner spezifischen Sequenz und hohen Affinität für FPR. Ähnliche Verbindungen umfassen:

N-Formyl-Met-Leu-Phe: Ein weiterer potenter FPR-Agonist mit einer leicht unterschiedlichen Sequenz.

N-Formyl-Met-Leu-Phe-Lys: Ähnlich in der Struktur, aber mit einem zusätzlichen Lysinrest.

N-Formyl-Met-Leu-Phe-Tyr: Enthält einen Tyrosinrest, ähnlich wie For-Nle-Leu-Phe-Nle-Tyr-Lys-OH

Diese Verbindungen weisen ähnliche biologische Aktivitäten auf, unterscheiden sich jedoch in ihren spezifischen Sequenzen und Affinitäten für FPR.

Eigenschaften

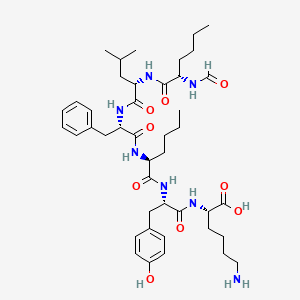

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65N7O9/c1-5-7-16-32(45-27-51)38(53)48-35(24-28(3)4)40(55)50-36(25-29-14-10-9-11-15-29)41(56)46-33(17-8-6-2)39(54)49-37(26-30-19-21-31(52)22-20-30)42(57)47-34(43(58)59)18-12-13-23-44/h9-11,14-15,19-22,27-28,32-37,52H,5-8,12-13,16-18,23-26,44H2,1-4H3,(H,45,51)(H,46,56)(H,47,57)(H,48,53)(H,49,54)(H,50,55)(H,58,59)/t32-,33-,34-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMLMTGOWVWIRV-DUGSHLAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992602 | |

| Record name | N~2~-{8-Benzyl-5,14-dibutyl-1,4,7,10,13,16-hexahydroxy-2-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15-pentaazahexadeca-3,6,9,12,15-pentaen-1-ylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

824.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71901-21-8 | |

| Record name | F-Chemotactic peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071901218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{8-Benzyl-5,14-dibutyl-1,4,7,10,13,16-hexahydroxy-2-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15-pentaazahexadeca-3,6,9,12,15-pentaen-1-ylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.